二色氨苯aline

描述

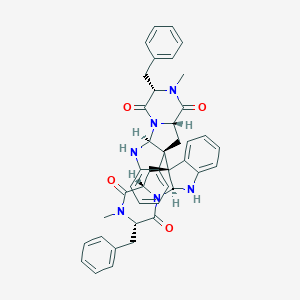

Ditryptophenaline is a dimeric diketopiperazine alkaloid . It is a metabolite of Aspergillus flavus . Ditryptophenaline inhibits the substance P receptor and has potential analgesic and anti-inflammatory activity .

Synthesis Analysis

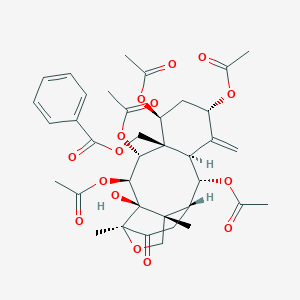

The synthesis of Ditryptophenaline involves a copper-mediated dimerization to access the 3a,3a-Bispyrrolidinoindoline structure . The process involves oxidation reactions catalyzed by oxidoreductases, such as cytochrome P450s . The synthesis can be completed in five steps .Molecular Structure Analysis

Ditryptophenaline has a complicated structure . It is a dimeric diketopiperazine alkaloid and its structure is enhanced by dimerization, which is a common feature among natural products .Chemical Reactions Analysis

The chemical reactions involved in the formation of Ditryptophenaline include dimerization of intermediates via a radical route . The reactions are catalyzed by enzymes such as ditryptophenaline nonribosomal peptide synthetase (NRPS), N-methyltransferase, and cytochrome P450 .Physical And Chemical Properties Analysis

Ditryptophenaline has the molecular formula C42H40N6O4 . It appears as a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

仿生合成策略

二色氨苯aline 是一种基于色氨酸的二聚二酮哌嗪生物碱,以其独特的结构和有趣的生物活性而闻名。它在合成有机化学领域引起了极大的兴趣。研究人员专注于其合成的仿生策略,利用模拟生物过程的转化。这种方法不仅促进了二色氨苯aline 的生产,而且还促进了我们对仿生合成方法的理解 (Tadano 和 Ishikawa,2013 年).

生物效力和立体化学

二色氨苯aline 的生物活性一直是研究的主题,特别是与其立体化学性质有关。例如,将其与物质 P 拮抗剂 WIN 64821 进行比较,揭示了二聚化位置的立体化学如何显着影响其生物效力。这项研究强调了立体化学排列在确定此类化合物的有效性方面的重要性 (Barrow 和 Sedlock,1994 年).

构象和构型分析

对二色氨苯aline 进行了全面的 1H NMR 分析,以了解其溶液构象,并将其与通过 X 射线晶体学确定的固态排列进行比较。这项研究对于了解二色氨苯aline 的分子结构和构象至关重要,为其化学行为和潜在相互作用提供了基本的见解 (Maes、Potgieter 和 Steyn,1986 年).

生物合成机制

研究还深入研究了二色氨苯aline 的生物合成,特别是细胞色素 P450 在其形成中的作用。对黄曲霉的研究(从中分离出二色氨苯aline)揭示了二聚化和吡咯并吲哚环形成的过程。了解这些机制为合成类似化合物并探索其潜在应用开辟了可能性 (Saruwatari 等人,2014 年).

药物发现和临床应用

虽然专注于二色氨苯aline 临床应用的具体研究有限,但药物发现的更广泛领域提供了有价值的背景。该领域的研究强调了分子生物学和基因组科学在识别新的治疗靶点和开发新药方面的重要性。这一观点对于理解二色氨苯aline 在医学和治疗中的潜在未来应用至关重要 (Drews,2000 年).

未来方向

The future directions in the research of Ditryptophenaline could involve the engineered biosynthesis of the compound, primarily through heterologous reconstitution of target biosynthetic pathways in suitable hosts . This could help in economically scaling up the production of Ditryptophenaline for commercial distributions and engineering the biosynthetic pathways to produce valuable analogs of the alkaloids .

属性

IUPAC Name |

(1S,4S,7S,9S)-4-benzyl-9-[(1S,4S,7S,9S)-4-benzyl-5-methyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-5-methyl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40N6O4/c1-45-31(21-25-13-5-3-6-14-25)37(51)47-33(35(45)49)23-41(27-17-9-11-19-29(27)43-39(41)47)42-24-34-36(50)46(2)32(22-26-15-7-4-8-16-26)38(52)48(34)40(42)44-30-20-12-10-18-28(30)42/h3-20,31-34,39-40,43-44H,21-24H2,1-2H3/t31-,32-,33-,34-,39-,40-,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIGYVQQRKFGLN-HSYVCWSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)N2C(C1=O)CC3(C2NC4=CC=CC=C43)C56CC7C(=O)N(C(C(=O)N7C5NC8=CC=CC=C68)CC9=CC=CC=C9)C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](C(=O)N2[C@H](C1=O)C[C@@]3([C@H]2NC4=CC=CC=C43)[C@@]56C[C@H]7C(=O)N([C@H](C(=O)N7[C@@H]5NC8=CC=CC=C68)CC9=CC=CC=C9)C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ditryptophenaline | |

CAS RN |

64947-43-9 | |

| Record name | (-)-Ditryptophenaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064947439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

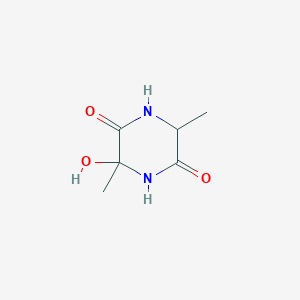

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)

![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)

![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)

![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)